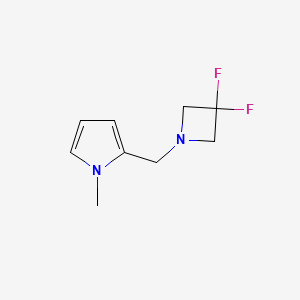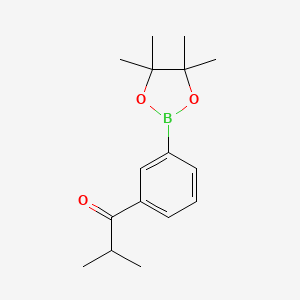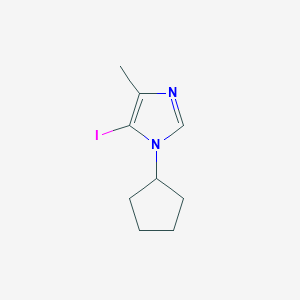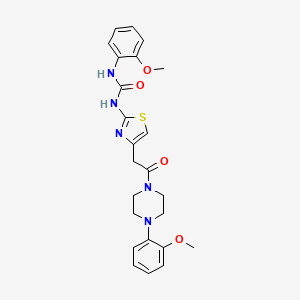![molecular formula C23H26ClFN6O3 B2767669 3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903589-86-6](/img/structure/B2767669.png)
3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine core, which is a type of purine analog. Purines are key components of nucleic acids (DNA and RNA) and are involved in many biological processes .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazo[2,1-f]purine core, followed by the addition of the various substituents. The 2-chloro-6-fluorobenzyl and 2-morpholinoethyl groups would likely be added in separate reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The imidazo[2,1-f]purine core would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chloro and fluoro substituents on the benzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, polarity, and the presence of various functional groups would all play a role in determining properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Synthesis and Biological Evaluation
One study involves the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including the compound of interest, for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research highlighted the compound's potential as a lead for antidepressant and/or anxiolytic applications based on molecular modeling and preliminary pharmacological in vivo studies in mice (Zagórska et al., 2016).
Dual-Target Directed Ligands
Another study describes the design of novel multi-target directed ligands based on annelated xanthine scaffold with aromatic substituents. These ligands act on adenosine receptors and monoamine oxidase B, suggesting a dual-functionality approach for neurodegenerative diseases treatment. The compound showed promising activity in this context, highlighting its potential for symptomatic relief and disease-modifying effects in conditions like Parkinson's disease (Załuski et al., 2019).
Antitumor Activity
The compound's structure has been explored for its potential antitumor activity. A study investigating the genotoxic and mutagenic effects of a related compound, PT-31, sheds light on its DNA damage and repair mechanisms in mice, providing insights into its use in cancer research and potential therapeutic applications (Neto et al., 2016).
In Vitro Metabolic Profile
Research on the in vitro metabolic profile of PT-31 in rat and human liver microsomes using liquid chromatography-multiple-stage mass spectrometry and nuclear magnetic resonance provides crucial insights into its metabolic pathways. This study is critical for understanding the pharmacokinetics and potential impact of the compound's metabolites on its efficacy and safety (Cardoso et al., 2019).
Future Directions
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClFN6O3/c1-14-15(2)31-19-20(26-22(31)29(14)8-7-28-9-11-34-12-10-28)27(3)23(33)30(21(19)32)13-16-17(24)5-4-6-18(16)25/h4-6H,7-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGNXBKLMQYQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2767586.png)

![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2767589.png)
![N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide](/img/structure/B2767590.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)
![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate](/img/structure/B2767602.png)
![1-(4-phenylpiperazin-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2767604.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)
